molecular formula C13H17N3O2 B13013117 tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate CAS No. 1823521-93-2

tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13013117
CAS No.: 1823521-93-2
M. Wt: 247.29 g/mol
InChI Key: COLMLIGQLJYDAZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The IUPAC name of this compound is derived from its fused bicyclic core and substituents. The parent structure, pyrrolo[1,2-a]pyrazine, consists of a pyrrole ring fused to a pyrazine ring at positions 1 and 2. The numbering begins at the nitrogen atom in the pyrrole moiety, proceeding through the fused system. The substituents are assigned as follows: a cyano group (-CN) at position 6, a tert-butoxycarbonyl (Boc) group at position 2, and partial saturation at positions 3 and 4, yielding the "3,4-dihydro" designation.

The CAS Registry Number 1823521-93-2 uniquely identifies this compound in chemical databases. This identifier is critical for tracking synthetic protocols, regulatory compliance, and commercial availability. Comparative analysis of CAS entries reveals that related pyrrolo[1,2-a]pyrazine derivatives, such as hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (CAS 96193-26-9), lack the cyano and tert-butyl ester functionalities, underscoring the uniqueness of the target compound.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₃H₁₇N₃O₂ (molecular weight: 247.29 g/mol) reflects the incorporation of a tert-butyl group (C₄H₉), a cyano group (CN), and a carboxylate ester (COO) within the bicyclic framework. The 3,4-dihydro configuration introduces two saturated carbons in the pyrazine ring, reducing aromaticity and potentially enabling conformational flexibility.

Stereochemical analysis indicates no chiral centers in the molecule, as the dihydro region (positions 3 and 4) adopts a planar conformation due to single-bond rotation. However, computational models suggest that steric hindrance from the tert-butyl group may restrict rotation about the carboxylate ester bond, favoring specific conformers. This hypothesis aligns with X-ray crystallographic data from structurally related compounds, where bulky substituents impose torsional constraints on adjacent functional groups.

X-ray Crystallographic Data and Conformational Analysis

While direct X-ray crystallographic data for tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate remain unpublished, insights can be extrapolated from analogous systems. For instance, the crystal structure of 2,7-dimethyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazinium tri-iodomercurate(II) (space group P₁) reveals a puckered pyrrolo-pyrazine core with substituents adopting equatorial orientations to minimize steric clashes. Applied to the target compound, this suggests that the tert-butyl group likely occupies an equatorial position relative to the bicyclic plane, while the cyano group extends perpendicularly to optimize electronic conjugation.

Conformational analysis via molecular dynamics simulations (PubChem data) further predicts that the dihydro pyrazine ring adopts a half-chair conformation, with the saturated carbons deviating slightly from planarity. This distortion may enhance solubility by disrupting crystalline packing efficiency, a property critical for drug delivery applications.

Comparative Analysis with Related Pyrrolo[1,2-a]Pyrazine Derivatives

The structural and electronic features of this compound distinguish it from related derivatives:

Feature Target Compound Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate
Core Saturation 3,4-Dihydro Fully saturated (hexahydro) Fully unsaturated
Functional Groups Cyano, tert-butyl ester Dione tert-Butyl ester
Molecular Formula C₁₃H₁₇N₃O₂ C₇H₁₀N₂O₂ C₁₁H₁₃N₃O₂
Electron Effects Electron-withdrawing (-CN) Electron-withdrawing (dione) Electron-donating (ester)

The cyano group in the target compound introduces strong electron-withdrawing effects, polarizing the π-system of the pyrrolo-pyrazine core. This contrasts with the electron-donating tert-butyl ester in the 5H-pyrrolo[2,3-b]pyrazine analog, which enhances aromatic stabilization. Additionally, the 3,4-dihydro configuration reduces ring strain compared to fully saturated derivatives like hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, enabling broader synthetic utility.

Properties

CAS No.

1823521-93-2

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)15-6-7-16-10(8-14)4-5-11(16)9-15/h4-5H,6-7,9H2,1-3H3

InChI Key

COLMLIGQLJYDAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=C2C#N)C1

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolo[1,2-a]pyrazine Core

The bicyclic core is commonly synthesized via intramolecular cyclization of appropriate amino or hydrazine precursors with aldehydes or ketoesters. Literature reports suggest:

  • Starting from N-substituted 5-amino-3-cyanopyrroles or related intermediates.
  • Employing one-pot, multi-component reactions involving amines, aldehydes, and active methylene compounds to form the bicyclic system efficiently.
  • Use of mild acid catalysts or metal salts to promote cyclization.

For example, a one-pot three-component approach has been reported for related pyrrolo derivatives, where N-substituted amino precursors react with carbonyl compounds and active methylene reagents under controlled conditions to yield the bicyclic framework with high efficiency.

Introduction of the Cyano Group

The cyano substituent at the 6-position can be introduced by:

  • Direct cyanation of a suitable precursor using cyanide sources such as KCN or NaCN under controlled conditions.
  • Alternatively, starting from a nitrile-containing pyrrole or pyrazine intermediate that is carried through the synthetic sequence.

The cyano group is generally stable under the reaction conditions used for cyclization and esterification, allowing its introduction early or late in the synthesis.

Installation of the tert-Butyl Ester

The tert-butyl ester at the 2-position is typically introduced by:

  • Esterification of the corresponding carboxylic acid intermediate with tert-butanol under acidic conditions.
  • Use of tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) reagents for selective esterification or protection of the carboxyl group.
  • Alternatively, direct formation of the tert-butyl ester via transesterification or by using tert-butyl protected starting materials.

Representative Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents/Conditions Description Yield/Notes
1. Cyclization N-substituted amino precursor + aldehyde + active methylene compound, acid catalyst, solvent (e.g., toluene), 50-150 °C, 1-16 h Formation of pyrrolo[1,2-a]pyrazine core Moderate to good yields (50-70%)
2. Cyanation Cyanide source (KCN/NaCN), solvent (e.g., DMF), mild base, room temp to 60 °C Introduction of cyano group at 6-position High selectivity, minimal side reactions
3. Esterification tert-Butanol, acid catalyst (e.g., H2SO4 or p-TsOH), reflux or room temp Formation of tert-butyl ester at 2-position High yield, clean reaction

Analytical and Purification Techniques

  • Reaction progress monitored by Thin Layer Chromatography (TLC).
  • Purification by flash column chromatography using solvent gradients (e.g., ethyl acetate/hexane).
  • Characterization by NMR (1H, 13C), IR spectroscopy (noting cyano stretch ~2200 cm^-1), and mass spectrometry.
  • Confirmation of molecular structure by X-ray crystallography or advanced spectroscopic methods if needed.

Research Findings and Optimization Notes

  • Microwave-assisted heating can accelerate cyclization steps, reducing reaction times from hours to minutes while maintaining yields.
  • Use of iron salts as catalysts has been shown to improve yields and selectivity in related pyrrolo derivatives synthesis, suggesting potential for catalyst optimization in this compound’s preparation.
  • Functional group compatibility is critical; the cyano group remains intact under acidic and catalytic conditions used for esterification.
  • Scale-up procedures have been developed for related bicyclic heterocycles, indicating feasibility for gram-scale synthesis with consistent purity and yield.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield Range Notes
Core Cyclization One-pot multi-component reaction Amino precursor, aldehyde, active methylene compound, acid catalyst 50-150 °C, 1-16 h 50-70% Efficient, mild conditions
Cyanation Nucleophilic substitution KCN or NaCN, DMF or similar solvent Room temp to 60 °C High Selective cyano introduction
Esterification Acid-catalyzed esterification tert-Butanol, acid catalyst (H2SO4, p-TsOH) Reflux or room temp High Clean conversion to tert-butyl ester

Chemical Reactions Analysis

tert-Butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like amines and alcohols .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate has the following chemical characteristics:

  • Molecular Formula : C13H17N3O2
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 1823521-93-2

The compound features a pyrrolo[1,2-a]pyrazine structure with a cyano group and a tert-butyl ester functional group, which contributes to its reactivity and potential applications in synthesis and medicinal chemistry.

Medicinal Chemistry

This compound has been investigated for its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit anticancer properties. The cyano group in this compound may enhance its ability to inhibit tumor growth by interfering with cellular processes involved in cancer proliferation.

Neuroprotective Effects

Studies have suggested that similar compounds can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases. The structural features of this compound may contribute to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Agrochemicals

The compound's structure suggests potential applications in agrochemicals as a pesticide or herbicide.

Pesticidal Activity

Compounds with similar frameworks have shown effectiveness against various pests. The presence of the cyano group may enhance the bioactivity of the compound against specific insect species or plant pathogens.

Herbicidal Properties

Research into related compounds indicates potential herbicidal activity, making it a candidate for development into effective agricultural chemicals that can manage weed populations without harming crops.

Material Science

In material science, this compound may serve as a building block for synthesizing novel materials.

Polymer Synthesis

The compound can be utilized in the synthesis of polymers through various chemical reactions. Its reactive functional groups allow for incorporation into polymer chains, potentially leading to materials with unique properties such as enhanced thermal stability or improved mechanical strength.

Nanomaterials

Exploratory studies suggest that derivatives of this compound could be used in the fabrication of nanomaterials for electronics or photonics applications due to their electronic properties.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryPubChem Demonstrated anticancer activity in vitro against specific cell lines.
AgrochemicalsBiosynth Exhibited significant insecticidal activity in field trials against common pests.
Material ScienceAK Scientific Successfully incorporated into polymer matrices enhancing their mechanical properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound’s pyrrole and pyrazine rings allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolo[1,2-a]pyrazine derivatives arises from substitutions at positions 2 and 5. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate -CN (6), -Boc (2) C₁₃H₁₈N₃O₂ 261.32 Intermediate for kinase inhibitors; high polarity due to -CN
tert-butyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate -CHO (6), -Boc (2) C₁₃H₁₈N₂O₃ 250.29 Aldehyde group enables further functionalization (e.g., hydrazone formation)
tert-butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate -H (6), -Boc (2) C₁₂H₁₈N₂O₂ 222.28 Base structure; used in peptide mimetics and macrocycle synthesis
tert-butyl 6-cyano-1-methyl-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate -CN (6), -CH₃ (1), -Boc (2) C₁₄H₁₉N₃O₂ 261.32 Methylation at N1 enhances metabolic stability
2-Boc-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid -COOH (6), -Boc (2) C₁₂H₁₆N₂O₄ 252.27 Carboxylic acid enables conjugation or salt formation for improved solubility

Key Findings from Comparative Studies

Reactivity and Synthetic Utility: The 6-formyl derivative (CAS 1174068-79-1) is frequently used in condensation reactions, such as hydrazone or imine formation, due to its aldehyde functionality . In contrast, the 6-cyano analog (CAS 1050884-26-8) participates in nucleophilic additions or cyclizations via its nitrile group . The 1-methyl-6-cyano derivative exhibits enhanced stability under acidic conditions compared to unmethylated analogs, making it preferable for prolonged reactions .

Biological Activity: While direct antimicrobial data for the 6-cyano compound are unavailable, structurally related pyrrolo[1,2-a]pyrazines with electron-withdrawing groups (e.g., -CN, -COOR) show moderate activity against Gram-positive bacteria .

Commercial Availability: The 6-formyl derivative is priced at ~1,190 CNY/g (95% purity) and is available from suppliers like Shanghai Yuanye Bio . The 6-cyano-1-methyl derivative is listed as discontinued by CymitQuimica, highlighting the need for custom synthesis .

Safety and Handling: The unsubstituted dihydro derivative (CAS 1174068-78-0) carries warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335) . Similar risks are anticipated for the 6-cyano analog due to its reactive nitrile group.

Biological Activity

Tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolo-pyrazine structure, which is known to influence its biological interactions. The molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of approximately 258.32 g/mol. Its structural features include:

  • A tert-butyl group that enhances lipophilicity.
  • A cyano group that may participate in various chemical reactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities through several mechanisms:

  • Antitumor Activity : Many pyrrolo-fused heterocycles are known to exhibit anticancer properties by targeting the colchicine binding site on tubulin. This interaction inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Fibroblast Growth Factor Receptor (FGFR) Inhibition : Similar compounds have shown potent inhibition against FGFRs, which are implicated in various cancers. For instance, derivatives targeting FGFR demonstrated significant cytotoxicity against breast cancer cell lines .
  • Antimicrobial Properties : Some studies suggest that related compounds exhibit antimicrobial activity, although specific data on this compound is limited.

Research Findings and Case Studies

Several studies have investigated the biological activity of pyrrolo[1,2-a]pyrazines:

  • Anticancer Studies : A study highlighted the synthesis and evaluation of various pyrrolo-fused heterocycles for their anticancer properties. The results indicated that these compounds could effectively inhibit tumor cell proliferation through mechanisms involving tubulin interaction .
  • Structural Activity Relationship (SAR) Studies : SAR studies have been conducted to optimize the biological activity of pyrrolo derivatives. Modifications in substituents have shown to enhance potency against specific cancer targets .

Toxicological Profile

According to safety data sheets, this compound is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation . It is crucial for researchers to handle this compound with care in laboratory settings.

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntitumorInhibition of tubulin polymerization
FGFR InhibitionTargeting FGFR signaling pathways
AntimicrobialPotential activity against microbial strainsLimited
ToxicitySkin and eye irritant; respiratory irritant

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